4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride
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Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The compound is characterized by the presence of a tetrahydroisoquinoline core with a dimethyl substitution at the 4-position and a carbonitrile group at the 7-position, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of N-benzyl-2-methylprop-2-en-1-amine.
Cyclization: The N-benzyl-2-methylprop-2-en-1-amine is treated with a mixture of concentrated sulfuric acid and 85% phosphoric acid to yield 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Functionalization: The tetrahydroisoquinoline is then reacted with aromatic carboxylic acid chlorides, followed by reduction to afford 2-arylalkyl tetrahydroisoquinolines.
Addition Reaction: The 4,4-dimethyltetrahydroisoquinoline undergoes addition reactions with acrylonitrile and acrylamide to introduce the carbonitrile group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its potential activity on monoamine oxidase enzymes.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride involves its interaction with monoamine oxidase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of monoamines such as serotonin and dopamine in the brain. This mechanism is beneficial in the treatment of neurological disorders such as depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacks the dimethyl and carbonitrile substitutions.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group at the 2-position instead of the dimethyl and carbonitrile groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Features methoxy groups at the 6 and 7 positions.
Uniqueness
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl and carbonitrile groups enhances its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-5-9(6-13)3-4-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBODXITTLNYBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)C#N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744843 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-40-9 |
Source
|
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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